molecular formula C9H6ClNO2 B1581283 7-Chloro-1H-indole-2-carboxylic acid CAS No. 28899-75-4

7-Chloro-1H-indole-2-carboxylic acid

Cat. No.: B1581283
CAS No.: 28899-75-4
M. Wt: 195.6 g/mol
InChI Key: NVKAHBFPKVINGE-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C9H6ClNO2, is characterized by a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position on the indole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

7-Chloro-1H-indole-2-carboxylic acid has been investigated for its potential therapeutic effects, particularly as a pharmacological agent.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, a study demonstrated that derivatives of indole-2-carboxylate, including 7-chloro variants, exhibited significant cytotoxicity in melanoma and pancreatic cancer cell lines. The most potent derivative showed an IC50 value of 0.96 µM against the LOX-IMVI melanoma cell line, outperforming established chemotherapeutic agents like staurosporine .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
3eLOX-IMVI0.96
3bLOX-IMVI1.12
ErlotinibPanc-133

Modulation of Receptor Activity

The compound has also been studied for its role as a negative allosteric modulator at the CB1 receptor, which is involved in cannabinoid signaling. Structure-activity relationship studies indicated that modifications at specific positions on the indole ring can enhance potency, with some derivatives achieving IC50 values significantly lower than those of parent compounds .

Analytical Applications

In addition to its pharmacological uses, this compound is employed in analytical chemistry, particularly in chromatography.

HPLC Analysis

The compound can be effectively separated and analyzed using High Performance Liquid Chromatography (HPLC). A study described a reverse-phase HPLC method utilizing acetonitrile and water as mobile phases, which is suitable for both qualitative and quantitative analysis of the compound in various matrices . This method is scalable and can be adapted for preparative separations.

Table 2: HPLC Method Parameters for Analyzing this compound

ParameterValue
Mobile PhaseAcetonitrile/Water
Column TypeNewcrom R1 HPLC
ApplicationPharmacokinetics

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including Friedel-Crafts acylation and hydrolysis processes that yield high purity products suitable for research applications.

Synthesis Overview

A typical synthesis route involves treating chlorinated indoles with carboxylic acids under controlled conditions to yield the desired product with high yields (up to 92%) . Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. These interactions can result in antimicrobial, anticancer, or other therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-indole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Biological Activity

7-Chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

This compound has the molecular formula C9H6ClNO2C_9H_6ClNO_2 and a molecular weight of 195.6 g/mol. It features a chloro substituent at the 7-position of the indole ring, which influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.005

The compound's efficacy against these pathogens suggests potential applications in treating infections resistant to conventional antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .

Molecular Interactions

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. It binds with high affinity to various receptors and enzymes, influencing their activity through mechanisms such as:

  • Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Hydrophobic Interactions : The indole ring facilitates hydrophobic interactions with lipid membranes and proteins, enhancing cellular uptake .

Cellular Effects

At the cellular level, this compound affects gene expression related to inflammatory responses and apoptosis. For instance, it has been shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

In Vivo Studies

In animal models, varying doses of this compound have demonstrated dose-dependent effects on inflammation and tumor growth. Low doses exhibited significant anti-inflammatory effects, while higher doses were associated with reduced tumor size in xenograft models .

Structure-Activity Relationship (SAR)

SAR studies have identified that modifications on the indole ring can enhance the potency of this compound against specific biological targets. For example, the introduction of additional halogen atoms or alkyl groups has been shown to improve antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1H-indole-2-carboxylic acid, and how can yield and purity be optimized?

The synthesis typically involves hydrolysis of ester precursors under basic conditions. For example, ethyl 7-chloro-1H-indole-2-carboxylate can be treated with 1 M lithium hydroxide in ethanol/water at ambient temperature for 18 hours, followed by acidification with HCl to yield the carboxylic acid derivative . Key optimization strategies include:

  • Catalyst selection : Use of recyclable catalysts in flow reactors to enhance scalability .
  • Purification : Techniques like recrystallization or chromatography improve purity (>95% by HPLC) .
  • Reaction monitoring : Real-time HPLC or TLC analysis ensures reaction completion and minimizes byproducts.

Q. What analytical methods are recommended for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., chloro at position 7, carboxylic acid at position 2) .
    • Mass spectrometry : High-resolution MS (exact mass: 195.60 g/mol) validates molecular composition .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .
  • Elemental analysis : Confirms empirical formula (C9_9H6_6ClNO2_2) .

Q. What are the solubility and storage requirements for this compound?

  • Solubility : Limited water solubility; dissolves in polar aprotic solvents (e.g., DMF, DMSO) .
  • Storage : Stable at +4°C in airtight containers to prevent moisture absorption or decomposition .

Advanced Research Questions

Q. How does the substitution pattern (chloro at C7, carboxylic acid at C2) influence biological activity compared to structural analogs?

The C7 chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinases), while the C2 carboxylic acid enables hydrogen bonding with target proteins. Key comparisons:

CompoundStructural FeaturesBiological Activity
This compoundCl (C7), COOH (C2)Anticancer, enzyme inhibition
5-Chloro-1H-indole-2-carboxylic acidCl (C5), COOH (C2)Reduced kinase affinity due to positional isomerism
Ethyl 7-chloro-1H-indole-2-carboxylateCl (C7), ester (C2)Prodrug form with improved membrane permeability

Q. What are the stability challenges under varying pH and temperature conditions?

  • Thermal stability : Decomposes above 200°C; avoid prolonged heating during synthesis .
  • pH sensitivity : The carboxylic acid group may protonate/deprotonate in physiological pH ranges (4–8), altering solubility and reactivity .
  • Light sensitivity : No data available, but indole derivatives generally require protection from UV light to prevent photodegradation .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding with enzymes (e.g., COX-2 or EGFR kinases). The chloro group often occupies hydrophobic pockets, while the carboxylic acid forms salt bridges .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with IC50_{50} values in anticancer assays .

Q. What contradictions exist in reported toxicity data, and how should they be addressed experimentally?

  • Acute toxicity : Classified as Category 4 (oral, H302), but conflicting data on mutagenicity .
  • Resolution : Conduct Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenic potential .
  • In vivo studies : Evaluate LD50_{50} in rodent models to clarify discrepancies .

Q. What strategies mitigate side reactions during functionalization (e.g., amidation of the carboxylic acid group)?

  • Coupling reagents : Use HATU/HOAt with DIPEA in DMF to activate the carboxylate for amide bond formation .
  • Protection/deprotection : Temporarily protect the indole NH with Boc groups to prevent undesired alkylation .
  • Solvent optimization : Anhydrous DMF minimizes hydrolysis of activated intermediates .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize flow chemistry for scalability and reproducibility .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .
  • Data interpretation : Use cheminformatics tools (e.g., ChemAxon) to analyze structure-activity trends across indole derivatives .

Properties

IUPAC Name

7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAHBFPKVINGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183088
Record name 7-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28899-75-4
Record name 7-Chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28899-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indole-2-carboxylic acid
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Record name 7-Chloro-1H-indole-2-carboxylic acid
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Record name 7-chloro-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 3.40 g (15.2 mmol) of ethyl 7-chloro-2-indolecarboxylate, 100 ml of 2N sodium hydroxide solution and 100 ml of ethanol was refluxed for an hour. The solvent was then distilled off under reduced pressure. Thereafter ice water was added to the residue and the resulting mixture was acidified with conc. hydrochloric acid and extracted three times with ethyl acetate. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 2.85 g (95.8%) of 7-chloro-2-indolecarboxylic acid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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